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molecular formula C12H21NO2 B8315153 2,2-Dimethyl-N-(1-propionyl-but-3-enyl)-propionamide

2,2-Dimethyl-N-(1-propionyl-but-3-enyl)-propionamide

Cat. No. B8315153
M. Wt: 211.30 g/mol
InChI Key: QLBMFYYUSOZBFZ-UHFFFAOYSA-N
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Patent
US07109225B2

Procedure details

2.10 g of the above prepared 2,2-dimethyl-N-(1-propionyl-but-3-enyl)-propionamide (9.94 mmol) were treated with 16.74 ml of trifluoroacetic acid (219 mmol) and 8.29 ml of trifluoroacetic anhydride (6 eq.) and kept for 4 h at 50°, when TLC indicated the disappearance of starting material. The reaction mixture was then poured onto crashed ice/Na2CO3, the aqueous layer (pH ˜8), extracted twice with AcOEt, washed with water, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=95/5) delivered 1.29 g of the title compound as yellowish liquid.
Quantity
9.94 mmol
Type
reactant
Reaction Step One
Quantity
16.74 mL
Type
reactant
Reaction Step Two
Quantity
8.29 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice Na2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])([CH3:14])[C:3]([NH:5][CH:6]([C:10](=[O:13])[CH2:11][CH3:12])[CH2:7][CH:8]=[CH2:9])=O.FC(F)(F)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>>[CH2:7]([C:6]1[N:5]=[C:3]([C:2]([CH3:15])([CH3:14])[CH3:1])[O:13][C:10]=1[CH2:11][CH3:12])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
9.94 mmol
Type
reactant
Smiles
CC(C(=O)NC(CC=C)C(CC)=O)(C)C
Step Two
Name
Quantity
16.74 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
8.29 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
ice Na2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer (pH ˜8), extracted twice with AcOEt
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C=C)C=1N=C(OC1CC)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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